

molecular weight of 4-(4-Fluorophenoxy)phenol

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Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)phenol

Cat. No.: B072694

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An In-depth Technical Guide to the Molecular Weight and Characterization of **4-(4-Fluorophenoxy)phenol**

Executive Summary

This technical guide provides a comprehensive analysis of **4-(4-Fluorophenoxy)phenol**, a pivotal chemical intermediate in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] The document outlines the core physicochemical properties of this compound, with a primary focus on the determination and verification of its molecular weight. As a Senior Application Scientist, this guide moves beyond simple data presentation to explain the causality behind methodological choices, emphasizing protocols that ensure technical accuracy and reproducibility. We will detail the primary analytical technique of mass spectrometry for definitive molecular weight determination and discuss orthogonal methods like High-Performance Liquid Chromatography (HPLC) for purity assessment, which is intrinsically linked to accurate molecular characterization.[4] This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this versatile building block.

Physicochemical Profile of 4-(4-Fluorophenoxy)phenol

4-(4-Fluorophenoxy)phenol, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a beige-colored crystalline solid.[1][5] Its structure, featuring a fluorinated phenyl ring, enhances lipophilicity, a desirable trait for improving the bioavailability of active pharmaceutical

ingredients (APIs).[1] A precise understanding of its fundamental properties is the cornerstone of its application in synthesis and material science.

The key quantitative data for **4-(4-Fluorophenoxy)phenol** are summarized below.

Property	Value	Source(s)
Molecular Weight	204.2 g/mol	[1][5][6]
Molecular Formula	C ₁₂ H ₉ FO ₂	[1][6]
CAS Number	1524-19-2	[1][2][3][6]
Melting Point	92 - 98 °C	[1][5][7]
Appearance	Beige colored crystalline solid to pale yellow needles	[1][5]
Purity (Typical)	≥ 97% (HPLC)	[1][5]
Storage Conditions	0 - 8 °C	[1][5][8]

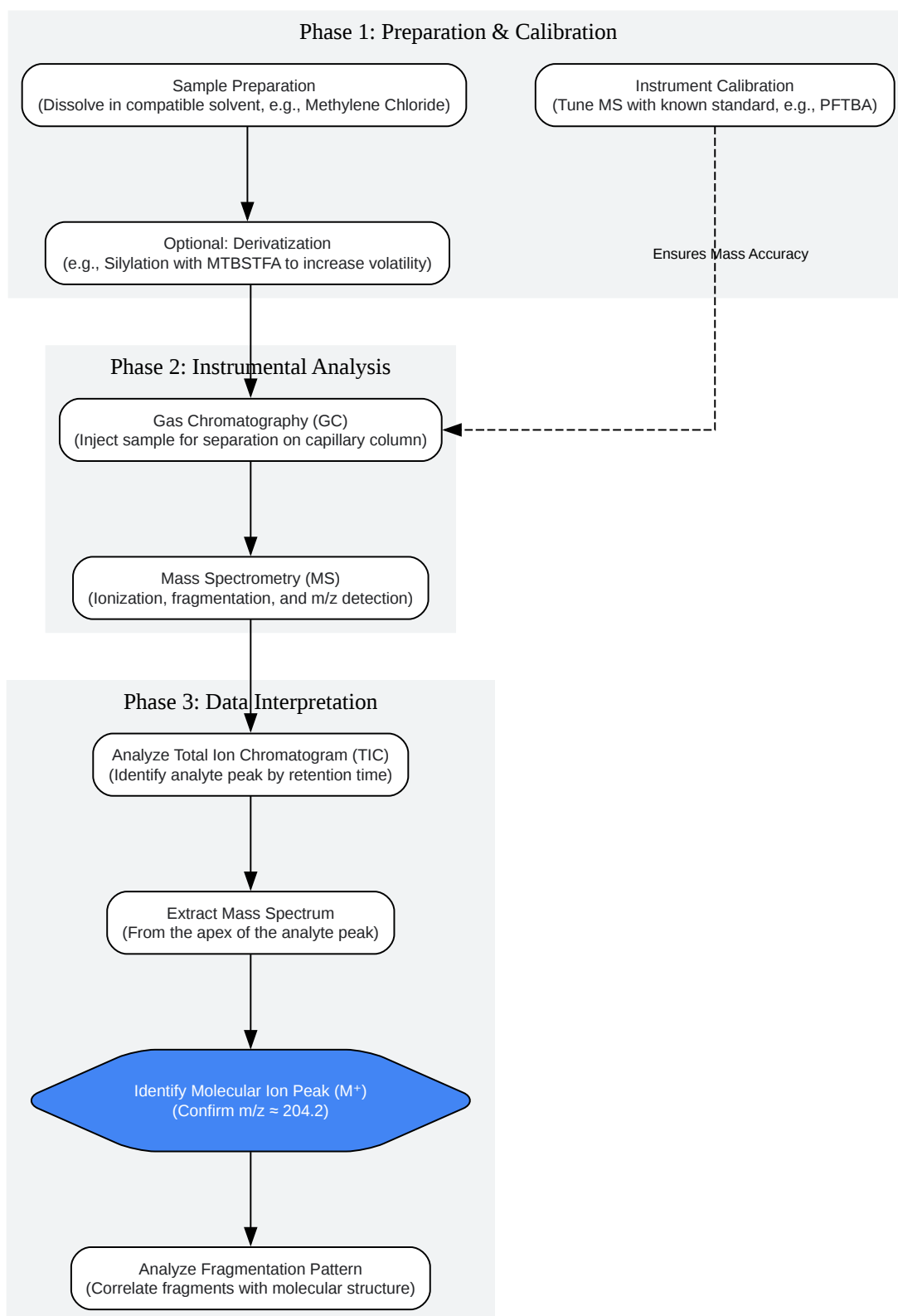
Definitive Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate molecular weight value. For a compound like **4-(4-Fluorophenoxy)phenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful method as it separates the analyte from volatile impurities prior to ionization and detection, ensuring the measured mass corresponds to the compound of interest.

The choice of ionization technique is critical. Electron Ionization (EI) is a common, high-energy method that often results in extensive fragmentation. While these fragments can be used for structural elucidation, they can sometimes make identifying the molecular ion peak (M^+) challenging. A softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI) after derivatization, can be employed to preserve the molecular ion.[9]

Logical Workflow for GC-MS Analysis

The workflow for determining the molecular weight of **4-(4-Fluorophenoxy)phenol** using GC-MS is a self-validating system, beginning with sample preparation and calibration and ending with data analysis that confirms the compound's identity and purity.



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Caption: Workflow for Molecular Weight Determination by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol describes a validated method for analyzing **4-(4-Fluorophenoxy)phenol** using a standard capillary GC-MS system.

- Sample Preparation & Derivatization:
 - Rationale: Phenols can be polar and may exhibit poor peak shape in GC. Derivatization, for instance, by converting the hydroxyl group to a less polar silyl ether, improves volatility and chromatographic performance.[\[10\]](#)
 - Procedure:
 1. Accurately weigh 1 mg of **4-(4-Fluorophenoxy)phenol** and dissolve it in 1 mL of a suitable solvent like methylene chloride or ethyl acetate.
 2. To this solution, add 100 μ L of a silylating agent, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[\[10\]](#)
 3. Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
 4. Prepare a dilution series for calibration if quantitative analysis is also required.
- Instrument Setup and Calibration:
 - Rationale: The mass spectrometer must be properly tuned to ensure high mass accuracy. A well-characterized calibration compound is used for this purpose.
 - Procedure:
 1. GC Column: Use a standard non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
 2. GC Conditions:
 - Injector Temperature: 250°C.

- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Scan Range: 50 - 450 m/z.

- Data Acquisition and Analysis:

- Rationale: The data analysis process validates the identity of the compound by correlating its retention time and mass spectrum with expected values.
- Procedure:
 1. Inject 1 µL of the prepared sample into the GC-MS.
 2. Acquire the data and identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).
 3. Extract the mass spectrum from the apex of this peak.
 4. Identify the molecular ion peak (M^+). For the underivatized compound, this would be at m/z 204.2. For the TBDMS derivative, it would be at m/z 318.3 (204.2 + 114.1 - H).
 5. Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.
 6. Examine the fragmentation pattern to ensure it is consistent with the structure of **4-(4-Fluorophenoxy)phenol**.

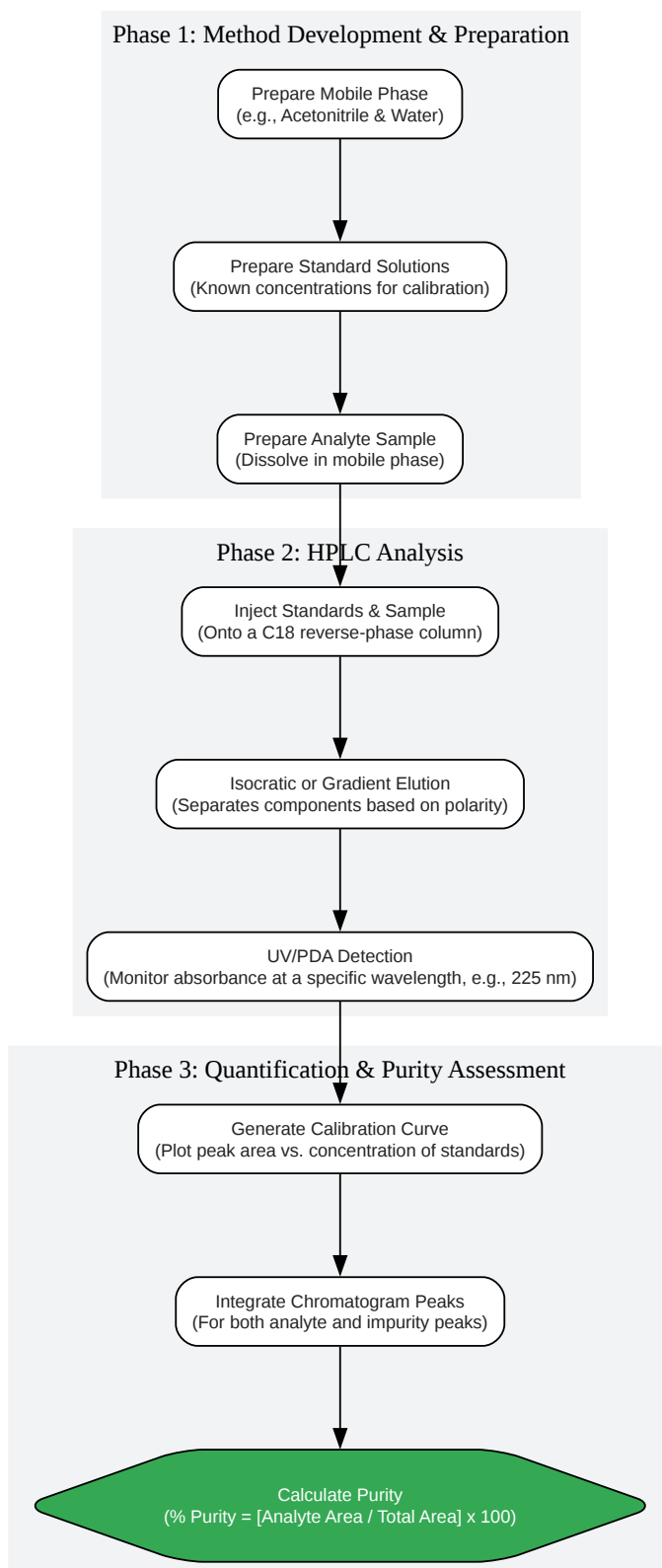
Orthogonal Verification: Purity Analysis by HPLC

While MS provides the molecular weight, its accuracy depends on the purity of the sample injected. High-Performance Liquid Chromatography (HPLC) is the premier technique for

assessing the purity of pharmaceutical intermediates.^[4] Its high resolution can separate the main compound from synthesis byproducts or degradation products, and a Photodiode Array (PDA) detector can provide preliminary spectral information.^[4] A purity of $\geq 97\%$, as is typical for this compound, provides high confidence in the subsequent molecular weight determination.^[1]

Logical Workflow for HPLC Purity Analysis

The workflow ensures that the analytical method is specific, linear, and accurate for quantifying the purity of **4-(4-Fluorophenoxy)phenol**.



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